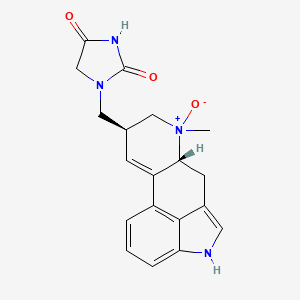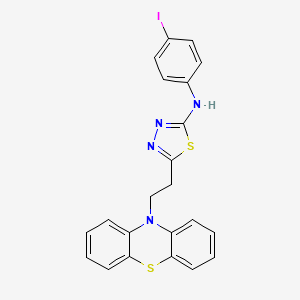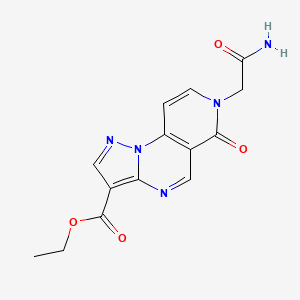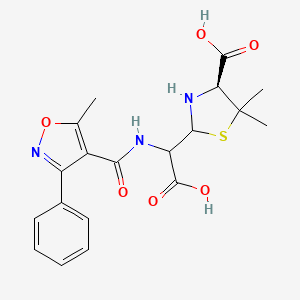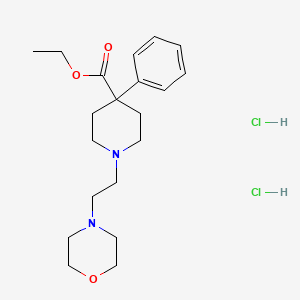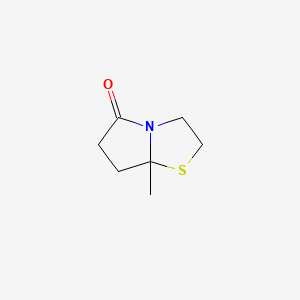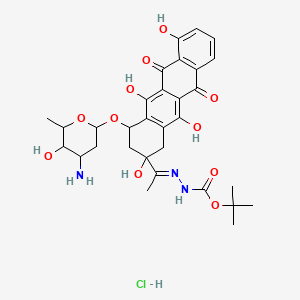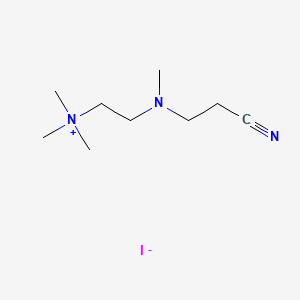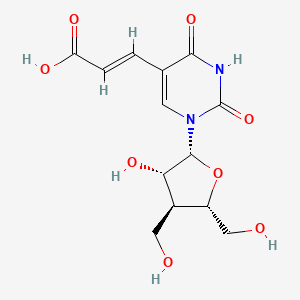
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is a complex organic compound that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil typically involves multi-step organic reactions. The starting materials are usually simple sugars and uracil derivatives. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the uracil base.
Vinylation: Introduction of the carboxyvinyl group.
Hydroxymethylation: Addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is studied for its unique structural properties and reactivity.
Biology
In biology, this compound may be investigated for its interactions with enzymes and nucleic acids.
Medicine
In medicine, nucleoside analogs like this compound are explored for their potential as antiviral and anticancer agents.
Industry
In industry, such compounds may be used in the synthesis of more complex molecules or as intermediates in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved may include:
Polymerases: Enzymes responsible for DNA and RNA synthesis.
Kinases: Enzymes involved in phosphorylation processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Zidovudine: An antiviral drug used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil apart is its specific structural features, such as the carboxyvinyl and hydroxymethyl groups, which may confer unique biological activities and therapeutic potential.
Propiedades
Número CAS |
130351-62-1 |
|---|---|
Fórmula molecular |
C13H16N2O8 |
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
(E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O8/c16-4-7-8(5-17)23-12(10(7)20)15-3-6(1-2-9(18)19)11(21)14-13(15)22/h1-3,7-8,10,12,16-17,20H,4-5H2,(H,18,19)(H,14,21,22)/b2-1+/t7-,8-,10+,12-/m1/s1 |
Clave InChI |
YOJOKHXODXHCBB-JKIHDMHCSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



